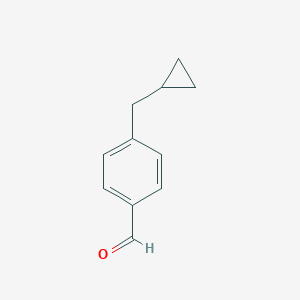
6-(2-Phenylethyl)oximino naltrexone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Phenylethyl)oximino naltrexone, also known as PEO-Naltrexone, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. It is a derivative of naltrexone, which is an opioid antagonist used in the treatment of opioid addiction and alcohol dependence. PEO-Naltrexone has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 6-(2-Phenylethyl)oximino naltrexonene is not fully understood. However, it is believed to work by modulating the immune system and reducing inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
6-(2-Phenylethyl)oximino naltrexonene has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth of cancer cells, and improve cognitive function in animal models of neurodegenerative diseases. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
6-(2-Phenylethyl)oximino naltrexonene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, there are some limitations to using 6-(2-Phenylethyl)oximino naltrexonene in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Zukünftige Richtungen
There are several future directions for the research on 6-(2-Phenylethyl)oximino naltrexonene. One direction is to investigate its efficacy and safety in clinical trials for the treatment of various diseases. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, it may be useful to investigate the potential synergistic effects of 6-(2-Phenylethyl)oximino naltrexonene with other drugs or therapies. Finally, it may be beneficial to develop new derivatives of 6-(2-Phenylethyl)oximino naltrexonene with improved efficacy and safety profiles.
Synthesemethoden
6-(2-Phenylethyl)oximino naltrexonene is synthesized by reacting naltrexone with phenylacetaldehyde oxime in the presence of a reducing agent. The reaction results in the formation of 6-(2-Phenylethyl)oximino naltrexonene, which is then purified using column chromatography. The synthesis method has been described in detail in a patent application by the inventors of 6-(2-Phenylethyl)oximino naltrexonene.
Wissenschaftliche Forschungsanwendungen
6-(2-Phenylethyl)oximino naltrexonene has been investigated for its potential therapeutic applications in various diseases. In preclinical studies, it has shown promising results in the treatment of cancer, inflammatory disorders, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory diseases. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
127227-10-5 |
|---|---|
Produktname |
6-(2-Phenylethyl)oximino naltrexone |
Molekularformel |
C28H32N2O4 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C28H32N2O4/c31-22-9-8-20-16-23-28(32)12-10-21(29-33-15-11-18-4-2-1-3-5-18)26-27(28,24(20)25(22)34-26)13-14-30(23)17-19-6-7-19/h1-5,8-9,19,23,26,31-32H,6-7,10-17H2/b29-21+/t23-,26+,27+,28-/m1/s1 |
InChI-Schlüssel |
IAXZIXAQAXBZQX-WREUMIDGSA-N |
Isomerische SMILES |
C1CC1CN2CC[C@]34[C@@H]5/C(=N/OCCC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |
SMILES |
C1CC1CN2CCC34C5C(=NOCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Kanonische SMILES |
C1CC1CN2CCC34C5C(=NOCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Synonyme |
6-(2-phenylethyl)oximino naltrexone NPC 831 NPC-831 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




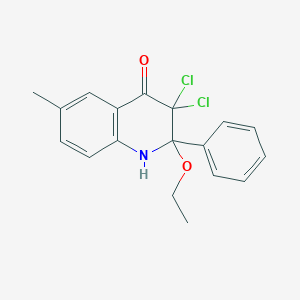
![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)

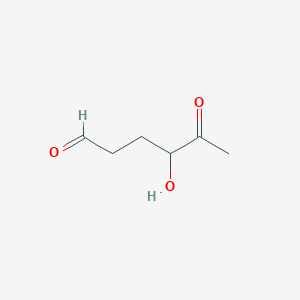

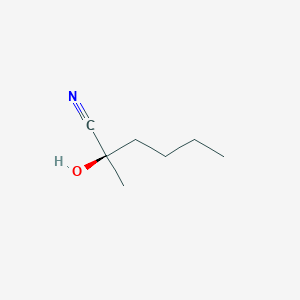
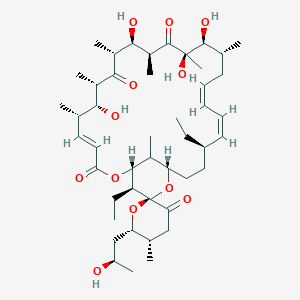

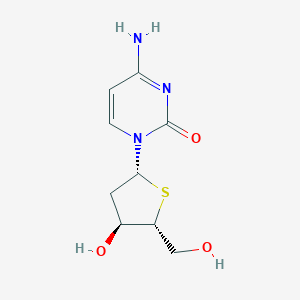
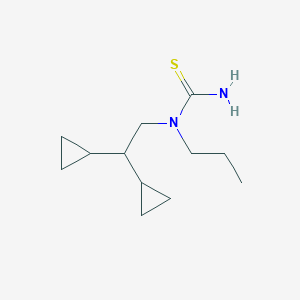

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)
